![molecular formula C7H3BrF3N3 B13486657 7-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13486657.png)
7-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound features a pyridine ring fused with a triazole ring, and it is substituted with bromine and trifluoromethyl groups. The unique structure of this compound makes it a valuable candidate for various scientific applications, particularly in drug design and discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the notable methods for synthesizing 7-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method utilizes enaminonitriles and benzohydrazides in a tandem reaction that includes transamidation, nucleophilic addition with nitrile, and subsequent condensation. This process yields the target compound in a short reaction time with good-to-excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis method suggests its potential for industrial applications. The method’s broad substrate scope and functional group tolerance further enhance its utility in large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include enaminonitriles, benzohydrazides, and various nucleophiles. Microwave irradiation is a key condition that facilitates the synthesis process .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For instance, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Aplicaciones Científicas De Investigación
7-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s ability to selectively bind to certain receptors makes it useful in biological research, particularly in studying molecular recognition and receptor binding.
Industry: The compound’s unique properties make it valuable in various industrial applications, including material sciences.
Mecanismo De Acción
The mechanism of action of 7-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound has been shown to selectively bind to certain receptors, which can inhibit or activate specific biological processes. This selective binding makes it a promising tool for studying receptor-ligand interactions and developing targeted therapies.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 7-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring structure and have diverse pharmacological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds also feature a fused heterocyclic ring system and have applications in drug design.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern with bromine and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C7H3BrF3N3 |
|---|---|
Peso molecular |
266.02 g/mol |
Nombre IUPAC |
7-bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H3BrF3N3/c8-4-1-2-14-5(3-4)12-6(13-14)7(9,10)11/h1-3H |
Clave InChI |
GPDJRRPBYFGYDL-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=NC(=N2)C(F)(F)F)C=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



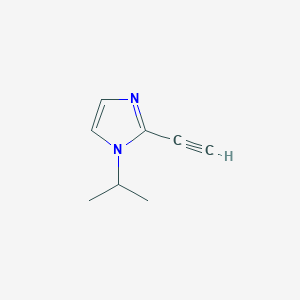
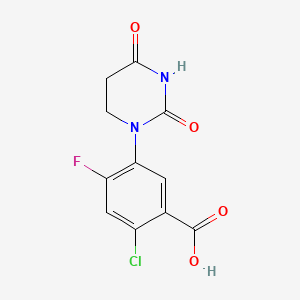
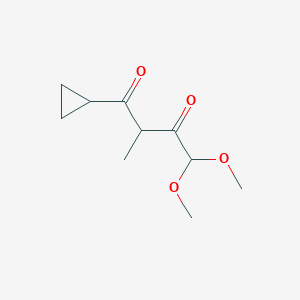
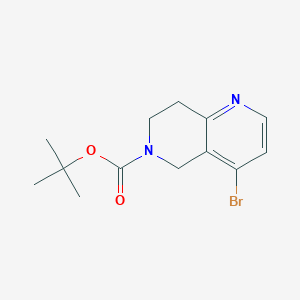
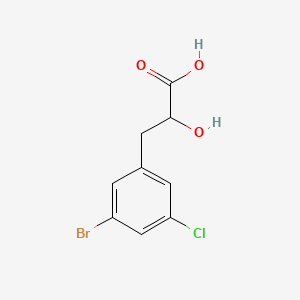
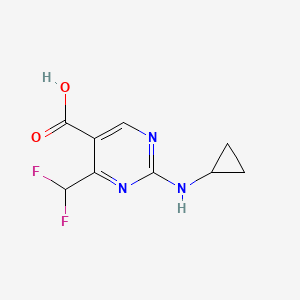
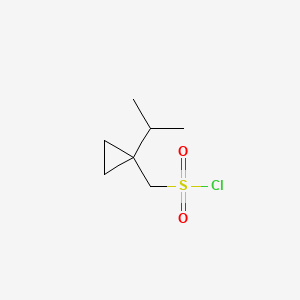

![3-(Prop-2-en-1-yl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13486645.png)
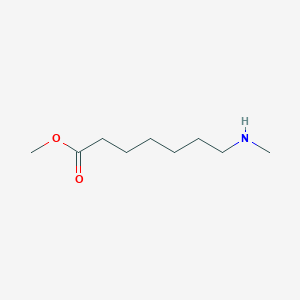


![3,8-Diazabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13486664.png)
